6-Amino-2-isobutylisoindolin-1-one
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Overview
Description
6-Amino-2-isobutylisoindolin-1-one is a heterocyclic compound that features an isoindoline core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-isobutylisoindolin-1-one typically involves the reaction of an appropriate isoindoline derivative with an amine source. One common method includes the reduction of a dicyanide intermediate, which is achieved through hydrogenation. This process emphasizes high atom-efficiency and simple operation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient catalytic processes are often employed to ensure sustainable and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-isobutylisoindolin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the molecule.
Reduction: As mentioned, the reduction of dicyanide intermediates is a key step in its synthesis.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
6-Amino-2-isobutylisoindolin-1-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6-Amino-2-isobutylisoindolin-1-one involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, its antiviral activity may involve inhibition of viral replication through binding to viral enzymes .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-isoindoline-1,3-diones: These compounds have diverse applications in pharmaceuticals and materials science.
Uniqueness
6-Amino-2-isobutylisoindolin-1-one is unique due to its specific isoindoline core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H16N2O |
---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
6-amino-2-(2-methylpropyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C12H16N2O/c1-8(2)6-14-7-9-3-4-10(13)5-11(9)12(14)15/h3-5,8H,6-7,13H2,1-2H3 |
InChI Key |
NSAUHUDETRKOHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC2=C(C1=O)C=C(C=C2)N |
Origin of Product |
United States |
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